molecular formula C21H21N3O5S B4881094 N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide

Cat. No. B4881094
M. Wt: 427.5 g/mol
InChI Key: KUUJDYBZJUESGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-3-pyridinylglycinamide, commonly known as DPGN, is a chemical compound that has been of great interest to the scientific community due to its potential applications in drug development. DPGN is a pyridine-based molecule that has been synthesized using various methods.

Scientific Research Applications

DPGN has been studied for its potential applications in drug development. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. DPGN has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of DPGN is not fully understood. However, it has been proposed that DPGN acts by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in the inflammatory response and smooth muscle relaxation, respectively. DPGN has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
DPGN has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DPGN has also been shown to reduce inflammation and pain in animal models. Additionally, DPGN has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPGN in lab experiments is its potential to target multiple pathways involved in disease progression. DPGN has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the development of drugs for various diseases. However, one of the limitations of using DPGN in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of DPGN. One direction is to optimize the synthesis of DPGN to obtain higher yields and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of DPGN in animal models to determine its efficacy and safety. Additionally, further studies are needed to elucidate the mechanism of action of DPGN and its potential applications in the treatment of various diseases. Finally, the development of novel formulations and delivery systems for DPGN could improve its solubility and bioavailability, making it a more viable candidate for clinical use.
Conclusion:
In conclusion, DPGN is a pyridine-based molecule that has potential applications in drug development. Its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of drugs for various diseases. However, further studies are needed to elucidate its mechanism of action and optimize its synthesis and delivery.

Synthesis Methods

DPGN can be synthesized using various methods, including the reaction of 3,4-dimethoxyaniline with 3-pyridinesulfonyl chloride followed by the reaction with N-phenylglycine. Another method involves the reaction of 3,4-dimethoxyaniline with N-phenylglycine followed by the reaction with 3-pyridinesulfonyl chloride. The synthesis of DPGN is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-28-19-11-10-17(13-20(19)29-2)24(30(26,27)18-8-4-3-5-9-18)15-21(25)23-16-7-6-12-22-14-16/h3-14H,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUJDYBZJUESGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzenesulfonyl-(3,4-dimethoxy-phenyl)-amino]-N-pyridin-3-yl-acetamide

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